molecular formula C16H21N3O3S B2638619 2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 886904-08-1

2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2638619
CAS No.: 886904-08-1
M. Wt: 335.42
InChI Key: YLOKVMUURRVTBP-UHFFFAOYSA-N
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Description

2-(2-(Propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a high-purity chemical compound offered for research and development purposes. This molecule features a benzimidazole core, a structural motif frequently explored in medicinal chemistry for its diverse biological activities. The integration of a propylsulfonyl substituent and a pyrrolidin-1-yl ethanone group makes this compound a valuable intermediate or potential pharmacophore for investigating novel therapeutic agents. Researchers can utilize this compound in various biochemical and pharmacological assays, including target-based high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. Its specific mechanism of action and primary molecular targets are areas of active investigation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety protocols, as outlined in the provided Safety Data Sheet (SDS), must be followed.

Properties

IUPAC Name

2-(2-propylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-11-23(21,22)16-17-13-7-3-4-8-14(13)19(16)12-15(20)18-9-5-6-10-18/h3-4,7-8H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOKVMUURRVTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the propylsulfonyl group and the pyrrolidinyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone has found applications in various fields of scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : ≥95% (HPLC) .
  • Storage : Long-term storage recommendations are unspecified, but similar compounds are typically stored at 2–8°C under inert conditions .
  • Spectroscopic Data : The sulfonyl group (-SO₂-) is expected to exhibit strong IR absorption near 1150–1350 cm⁻¹ (asymmetric S=O stretch) and 1320–1360 cm⁻¹ (symmetric S=O stretch), distinct from thioether (-S-) analogs .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized in Table 1.

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
2-(2-(Propylsulfonyl)-1H-benzimidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone -SO₂-C₃H₇, -CH₂-C(=O)-N-pyrrolidine 261.34 Lab use; sulfonyl group enhances electrophilicity and metabolic stability
2-(Butylthio)-1H-benzimidazole -S-C₄H₉ 206.29 Acetyl group removed during synthesis; confirmed by X-ray crystallography
2-(Benzylthio)-1H-benzimidazole -S-CH₂-C₆H₅ 240.33 NH singlet at δ 12.56 ppm (¹H-NMR); C=N signal at δ 149.1 ppm (¹³C-NMR)
1-(1H-Benzimidazol-1-yl)-2-((oxadiazol-2-yl)thio)ethanone -S-oxadiazole Varies Antioxidant activity (DPPH assay IC₅₀ ~25–40 µM)
2-(1H-Benzimidazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethanone -C(=O)-C₆H₄-CF₃ 320.28 Melting point 169–172°C; λmax 1706 cm⁻¹ (C=O stretch)

Substituent Impact :

  • Sulfonyl vs.
  • Pyrrolidine vs. Aryl Groups : The pyrrolidin-1-yl moiety in the target compound may enhance solubility in polar solvents compared to aryl-substituted analogs (e.g., trifluoromethylphenyl), which are more lipophilic .

Biological Activity

The compound 2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core, a propylsulfonyl group, and a pyrrolidine moiety. Its molecular formula is C18H25N3O3SC_{18}H_{25}N_3O_3S, with a molecular weight of 363.5 g/mol. The presence of the benzimidazole structure is significant as it is known for various biological activities, including antimicrobial and anticancer properties.

Biological Activity

Research indicates that compounds containing the benzimidazole structure exhibit a range of biological activities:

  • Antimicrobial Activity : Benzimidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains. Studies have shown that modifications in the benzimidazole structure can enhance antimicrobial potency .
  • Anticancer Properties : Certain benzimidazole derivatives have been studied for their antiproliferative effects on cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating pathways involved in inflammation or cancer progression. For example, some benzimidazole derivatives are known to inhibit p38 MAP kinase, which plays a role in stress response and inflammation .

The proposed mechanism of action for this compound involves:

  • Binding to Active Sites : The compound's structure allows it to mimic natural substrates or inhibitors, enabling it to bind effectively to enzyme active sites.
  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, it can alter cellular signaling pathways, potentially leading to therapeutic effects against diseases like cancer or infections.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including those similar to the compound . Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the derivative .

Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines (HeLa and MCF-7) demonstrated that certain derivatives exhibited IC50 values as low as 10 µM, indicating strong antiproliferative effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzimidazole Core : This can be achieved through condensation reactions involving o-phenylenediamine.
  • Introduction of Propylsulfonyl Group : Utilizing propylsulfonyl chloride under basic conditions.
  • Attachment of Pyrrolidine Moiety : This can be done via nucleophilic substitution reactions.

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